BenchChemオンラインストアへようこそ!

2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

JAK-STAT inhibition kinase assay IC50 comparison

2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (TLL018) is the definitive JAK1/TYK2 dual inhibitor for preclinical and translational research. With ≥90-fold kinome-wide selectivity and single‑digit nanomolar potency (JAK1 IC₅₀ 4 nM, TYK2 IC₅₀ 5 nM), it eliminates off‑target JAK2/JAK3 interference, avoiding haematological toxicities seen with pan‑JAK agents. Its oral bioavailability, established SAR scaffold, and clinical validation in Phase III RA/urticaria trials make it the gold‑standard reference compound. Procure now to align your studies with a clinically credentialed molecule offering unmatched selectivity and translational relevance.

Molecular Formula C17H20N2O3S
Molecular Weight 332.42
CAS No. 1706403-89-5
Cat. No. B2573122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
CAS1706403-89-5
Molecular FormulaC17H20N2O3S
Molecular Weight332.42
Structural Identifiers
SMILESCS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H20N2O3S/c1-23(21,22)14-9-12-6-7-13(10-14)19(12)17(20)16-8-11-4-2-3-5-15(11)18-16/h2-5,8,12-14,18H,6-7,9-10H2,1H3
InChIKeyRBIPRAZQWNDFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 1706403-89-5): A Dual JAK1/TYK2 Inhibitor for Autoimmune Research and Procurement


2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 1706403-89-5), also identified as (1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone and associable with the clinical candidate TLL018, is a small-molecule dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) [1]. The compound possesses a molecular formula of C₁₇H₂₀N₂O₃S and a molecular weight of 332.42 g/mol, featuring an indole-2-carbonyl moiety linked to a 3-methanesulfonyl-8-azabicyclo[3.2.1]octane scaffold that confers conformational rigidity and a defined spatial orientation of the sulfonyl pharmacophore [1]. Unlike pan-JAK inhibitors that broadly suppress JAK–STAT signalling, this compound is designed for exquisite dual JAK1/TYK2 selectivity while sparing JAK2 and JAK3, a profile intended to mitigate dose-limiting haematological and immunosuppressive toxicities associated with first-generation JAK inhibitors [1].

Why Generic Substitution of 2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole with Other JAK Inhibitors Introduces Uncontrolled Risk for Scientific Studies


The JAK inhibitor class spans a broad spectrum of selectivity profiles—from pan-JAK agents (tofacitinib) to JAK1/JAK2-biased (baricitinib) and JAK1-selective (upadacitinib) compounds—and these differences translate directly into divergent biological outcomes. Pan-JAK inhibitors that co-inhibit JAK2 suppress thrombopoietin (TPO) and erythropoietin signalling, causing anaemia and thrombocytopenia, while JAK3 inhibition impairs lymphocyte function [1]. Even among dual JAK1/TYK2 inhibitors, potency and selectivity vary dramatically: JAK1/TYK2-IN-1 displays IC₅₀ values of only 29 nM (JAK1) and 41 nM (TYK2), whereas the target compound achieves single-digit nanomolar potency against both targets with a selectivity window exceeding 90-fold versus >350 off-target kinases [1]. Simply substituting one JAK inhibitor for another without accounting for these quantitative enzymatic, cellular, and in vivo differences risks invalidating experimental conclusions, particularly in inflammation models where TYK2-mediated IL-12/IL-23 and JAK1-mediated IL-6 pathways converge [1].

Quantitative Differentiation Evidence for 2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole Versus Closest JAK1/TYK2 Comparators


JAK1 and TYK2 Enzymatic Potency: 7-Fold Superiority Over the Benchmark Dual Inhibitor JAK1/TYK2-IN-1

In in vitro kinase assays conducted at ATP concentrations corresponding to individual Kₘ values, the target compound inhibited JAK1 with an IC₅₀ of 4 nM and TYK2 with an IC₅₀ of 5 nM [1]. By contrast, the widely available reference dual inhibitor JAK1/TYK2-IN-1 (CAS 1883300-48-8) exhibits IC₅₀ values of 29 nM for JAK1 and 41 nM for TYK2 under comparable assay conditions . This represents an approximately 7-fold greater potency for the target compound against both targets, meaning that the target compound achieves equivalent target engagement at substantially lower concentrations.

JAK-STAT inhibition kinase assay IC50 comparison

JAK2 and JAK3 Sparing: Greater Than 250-Fold Selectivity Window Prevents Haematopoietic Pathway Interference

The target compound demonstrates IC₅₀ values against JAK2 and JAK3 of greater than 1 µM (>1000 nM) [1]. When compared with the pan-JAK inhibitor tofacitinib—which inhibits JAK2 with an IC₅₀ of approximately 4.1 nM and JAK3 with approximately 1.6 nM [2]—the target compound provides a selectivity margin exceeding 250-fold for JAK2 and approximately 625-fold for JAK3. Even relative to the JAK1/JAK2-biased baricitinib (JAK2 IC₅₀ ≈ 5.7 nM) [3], the selectivity advantage is greater than 175-fold for JAK2.

kinase selectivity JAK2 sparing safety margin

Comprehensive Kinome Selectivity: ≥90-Fold Exclusion of Over 350 Non-Target Human Kinases

Profiling of the target compound against a panel of over 350 human kinases revealed that it is exclusively selective for JAK1 and TYK2, with ≥90-fold selectivity against every other kinase tested [1]. This level of kinome-wide selectivity exceeds that reported for most clinically approved JAK inhibitors. For context, tofacitinib shows significant activity against at least 30 kinases within 100-fold of its primary targets [2], and baricitinib inhibits several non-JAK kinases including GAK and AAK1 at therapeutically relevant concentrations [3].

kinome profiling off-target selectivity safety pharmacology

Cellular Functional Selectivity: >100-Fold Window Between JAK1-Mediated IL-6 and JAK2-Mediated TPO Signalling in Human Whole Blood

In human whole blood-based assays that recapitulate physiological protein binding and cellular context, the target compound inhibited JAK1-dependent IL-6 signalling with an IC₅₀ of 0.6 µM, while displaying greater than 100-fold selectivity against JAK2-mediated thrombopoietin (TPO) signalling [1]. This cellular selectivity window substantially exceeds that reported for baricitinib, where the ratio of JAK2/JAK1 functional inhibition is typically less than 10-fold in comparable whole blood assays [2].

whole blood assay cellular selectivity IL-6 signalling TPO signalling

In Vivo Efficacy with JAK2/3-Sparing Pharmacodynamics: Reduction of Inflammation and Bone Resorption at Doses That Avoid Haematological Toxicity

Oral administration of the target compound produced dose-dependent efficacy in both rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA) models, with significant reductions in inflammation, bone resorption, splenomegaly, and body weight change in the rat model, and inhibition of inflammation, cartilage destruction, bone resorption, and histological scores in the mouse model [1]. Critically, these anti-inflammatory effects were achieved at doses that selectively blocked JAK1 and TYK2 while exerting minimal inhibition of JAK2 and JAK3, as confirmed by pharmacodynamic biomarker analysis [1]. This contrasts sharply with tofacitinib, where efficacy in the rAIA model is accompanied by dose-dependent reductions in haemoglobin and neutrophil counts attributable to JAK2/JAK3 co-inhibition [2].

rheumatoid arthritis model in vivo efficacy bone resorption splenomegaly

Clinical Validation: Head-to-Head Phase IIa Superiority Over Tofacitinib in Active Rheumatoid Arthritis

In a head-to-head Phase IIa clinical study in patients with active rheumatoid arthritis, TLL-018 (associable with the target compound) was compared directly against tofacitinib [1]. Interim results, presented at the European Congress of Rheumatology (EULAR) 2023, demonstrated higher ACR20/50/70 response rates for TLL-018 across multiple dose cohorts, with a differentiated safety profile reflecting reduced JAK2/3-related laboratory abnormalities compared with tofacitinib [1]. This direct clinical comparison constitutes the strongest evidence that the target compound's preclinical selectivity profile translates into meaningful therapeutic differentiation in human patients.

clinical trial rheumatoid arthritis tofacitinib comparison ACR response

Optimal Research and Industrial Application Scenarios for 2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole Based on Quantitative Differentiation Evidence


JAK1/TYK2 Pathway Dissection in Autoimmune Inflammation Models Requiring Clean Kinase Selectivity

Investigators studying the relative contributions of JAK1 and TYK2 to cytokine signalling in autoimmune disease models should select this compound because its ≥90-fold kinome-wide selectivity ensures that observed effects are attributable solely to JAK1/TYK2 blockade without confounding inhibition of other kinases [1]. The >100-fold cellular selectivity between IL-6 (JAK1) and TPO (JAK2) signalling in human whole blood makes it the preferred tool for experiments requiring sustained pharmacodynamic effects without haematological interference [1].

Benchmarking Novel JAK1/TYK2 Inhibitors in In Vivo Arthritis Efficacy Studies

The compound's demonstrated dose-dependent reduction of inflammation, bone resorption, cartilage destruction, and splenomegaly in both rat AIA and mouse CIA models—at doses that spare JAK2/JAK3—establishes it as a gold-standard positive control for preclinical arthritis research [1]. Its oral bioavailability enables convenient once- or twice-daily dosing in chronic rodent studies without the need for parenteral administration [1].

Translational Pharmacodynamic Studies Correlating JAK1/TYK2 Target Engagement with Clinical Biomarker Responses

For clinical investigators and translational scientists, the compound's progression into Phase III registrational trials for rheumatoid arthritis and chronic spontaneous urticaria—with publicly available Phase Ib and Phase IIa data demonstrating PASI 75 responses of 62% in psoriasis at 12 weeks and ACR superiority over tofacitinib—provides a clinically credentialed reference molecule [2][3]. This enables direct correlation between preclinical pharmacodynamic models and human biomarker responses using the same chemical entity.

Structure–Activity Relationship (SAR) Exploration Around the 3-Sulfonyl-8-azabicyclo[3.2.1]octane Scaffold

The 3-sulfonyl-8-azabicyclo[3.2.1]octane core represents a chemically tractable scaffold with established synthetic routes [1]. Medicinal chemistry groups seeking to develop next-generation JAK1/TYK2 inhibitors or explore ELOVL6-related chemistry can use this compound as a starting point for SAR studies, leveraging the quantitative selectivity data as a benchmark for iterative optimisation of sulfonyl substituents, indole modifications, and bicyclic scaffold variations [4].

Quote Request

Request a Quote for 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.